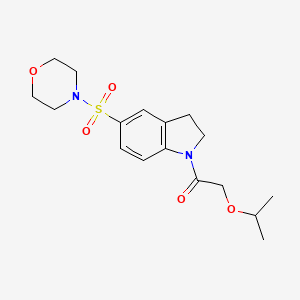

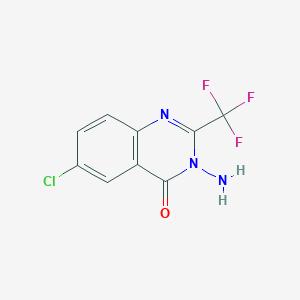

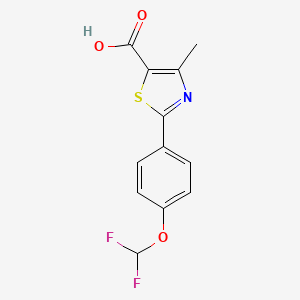

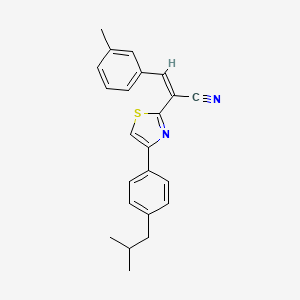

![molecular formula C8H12O2 B2529617 双环[3.2.0]庚烷-6-甲酸 CAS No. 1824197-32-1](/img/structure/B2529617.png)

双环[3.2.0]庚烷-6-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bicyclo[3.2.0]heptane-6-carboxylic acid is a type of polycyclic olefin and an ortho-fused bicyclic hydrocarbon . It is a compound with a unique structure that has been the subject of various studies .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.2.0]heptane-6-carboxylic acid and its derivatives was developed as bicyclic analogues of γ-aminobutyric acid . A sensitized, intermolecular [2+2] photocycloaddition of maleic anhydride with N-protected 3-pyrroline served as the key step in these syntheses . Another study reported a direct route for the synthesis of highly functionalized bicyclo[3.2.0]heptane core containing the bridged lactone with the functionalized C-12 substituent of bielschowskysin .

Molecular Structure Analysis

The placement of the N-Boc-amino groups in the two stereoisomers in either pseudo-equatorial or pseudo-axial positions renders the molecules conformationally locked, with N-Boc-protected γ-aminobutyric acid (GABA) embedded within the bicyclic core . Despite the different conformations of the urethane and distinct crystal packing, the bicyclic core units of the two stereoisomers adopt virtually identical structures .

Chemical Reactions Analysis

The chemical reactions of Bicyclo[3.2.0]heptane-6-carboxylic acid are not well-documented in the literature .

Physical And Chemical Properties Analysis

The physical and chemical properties of Bicyclo[3.2.0]heptane-6-carboxylic acid are not well-documented in the literature .

科学研究应用

Medicinal Chemistry Building Blocks

Bicyclo[3.2.0]heptane-6-carboxylic acid serves as a valuable building block in medicinal chemistry. Researchers have explored its use in the synthesis of various bioactive compounds. Notably, it can be incorporated into complex molecules with three contiguous stereocenters, making it a versatile scaffold for drug development .

Enantioselective Baeyer-Villiger Oxidation

This compound finds application in the study of enantioselective Baeyer-Villiger oxidation of (±)-cis-bicyclo[3.2.0]hept-2-en-6-one. Understanding its reactivity and selectivity in this context contributes to the development of efficient oxidation methodologies .

Privileged Molecular Structure

Bicyclo[3.2.0]heptane scaffolds are considered privileged molecular structures due to their prevalence in various bioactive natural products. Examples include camphor, sordarins, α-santalol, and β-santalol. Researchers explore these compounds for their potential therapeutic properties .

作用机制

安全和危害

未来方向

The intrinsic property of the bicyclo[3.2.0]heptane core to favor adoption of a boat-like conformation, which is largely unaffected by various substitution patterns, has been documented . This property is useful in the design of molecules with spatial and directional fixation of pharmacophoric groups . The aza-BCHep RAE 6a underwent a successful Minisci reaction with several heterocycle acceptors, affording the corresponding bis-heterocyclic products 7a – 7c in good yields . This indicates potential future directions for the use of Bicyclo[3.2.0]heptane-6-carboxylic acid in chemical synthesis .

属性

IUPAC Name |

bicyclo[3.2.0]heptane-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-8(10)7-4-5-2-1-3-6(5)7/h5-7H,1-4H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQCQUSYFDWNAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(C2C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[3.2.0]heptane-6-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Methylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2529535.png)

amino}acetamide](/img/structure/B2529537.png)

![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2529538.png)

![6-(2-Fluorophenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529548.png)

![N-(2,4-difluorobenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2529550.png)

![7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2529553.png)

![6-[[4-(4-ethoxyphenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2529556.png)